Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-

Synthetic Chemistry C–C Cross-Coupling SARM Intermediate

Secure your supply of this critical SARM intermediate. CAS 473920-64-8 offers a unique 3-chloro-5-(3,5-dimethylpyrazol-4-yl)oxy benzonitrile scaffold essential for prostate cancer R&D. Its precise regiochemistry is non-interchangeable with common analogs, ensuring synthetic success where generic pyrazoles fail. Available in ≥95% purity, bypass weeks of in-house synthesis.

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
CAS No. 473920-64-8
Cat. No. B3052879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-
CAS473920-64-8
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)OC2=CC(=CC(=C2)C#N)Cl
InChIInChI=1S/C12H10ClN3O/c1-7-12(8(2)16-15-7)17-11-4-9(6-14)3-10(13)5-11/h3-5H,1-2H3,(H,15,16)
InChIKeyPBWXQLFVQNUMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Researchers and Procurement Specialists Need to Know About Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- (CAS 473920-64-8)


Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- (CAS 473920-64-8) is a disubstituted pyrazole-ether benzonitrile with molecular formula C12H10ClN3O and molecular weight 247.68 g/mol . This compound belongs to a class of heterocyclic intermediates that have been explicitly claimed in patent families (notably IL238044A and WO2011051540) as key building blocks for synthesizing tissue-selective androgen receptor modulators (SARMs) intended for prostate cancer therapy [1]. It is not a final active pharmaceutical ingredient (API) but rather a strategic intermediate whose specific substitution pattern — a chlorine atom at the 3-position and a 3,5-dimethylpyrazol-4-yl ether at the 5-position of the benzonitrile ring — creates a unique scaffold for downstream functionalization. Commercially, it is available at ≥95% purity from multiple suppliers, making it accessible for medicinal chemistry and process chemistry campaigns .

Why Generic Substitution of Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- (CAS 473920-64-8) is Scientifically Invalid in SARM-Directed Synthesis


The differentiation of benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- arises from its precise regiochemistry, which is not freely interchangeable with commonly available analogs. The chlorine substituent at the benzonitrile 3-position serves as a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings) that introduce aryl or heteroaryl groups required for androgen receptor (AR) antagonism [1]. Simultaneously, the 3,5-dimethyl substitution on the pyrazole ring is essential for generating the correct steric and conformational profile needed for binding to the AR ligand-binding domain; the non-methylated or mono-methylated pyrazole analogs fail to produce the desired biological profile in the final API [2]. Regioisomeric intermediates such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS 1297537-37-1), which appear in alternative darolutamide synthetic routes, cannot substitute because the ether linkage orientation and substitution pattern direct entirely different downstream chemical reactivity and biological outcomes [3]. Therefore, procurement of a generic 'pyrazole benzonitrile' without specifying the exact CAS number 473920-64-8 risks synthetic failure and non-compliance with patent-protected routes to clinically relevant antiandrogen agents.

Quantitative Differentiation Evidence for Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- (CAS 473920-64-8) Against Competing Intermediates


Regiochemical Position of the Chlorine Substituent Directs Downstream Cross-Coupling Efficiency in SARM Synthesis

The 3-chloro substitution pattern on the benzonitrile ring of CAS 473920-64-8 enables a specific palladium-catalyzed Suzuki-Miyaura coupling trajectory that is geometrically impossible for the 2-chloro regioisomer (e.g., 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, CAS 1297537-37-1). In the darolutamide synthetic route reviewed by Hughes (2020), the chlorine atom at the meta-position relative to the nitrile group serves as the electrophilic partner for coupling with a boronic acid/ester to install the requisite biaryl system, a transformation that proceeds with typical isolated yields of 70–88% for this regioisomer class under optimized conditions (Pd(OAc)₂, P(n-Bu)Ad₂, K₂CO₃, DMA, 140°C) [1]. The ortho-chloro regioisomer would experience steric hindrance from the adjacent nitrile and pyrazole ether groups, leading to significantly reduced coupling efficiency or complete reaction failure [2].

Synthetic Chemistry C–C Cross-Coupling SARM Intermediate Regioselectivity

The 3,5-Dimethyl Substituents on the Pyrazole Ring Are Required for AR Antagonist Activity: Evidence from the Darolutamide Pharmacophore

The diastereomeric mixture darolutamide (ODM-201, BAY-1841788), a clinically approved AR antagonist for non-metastatic castration-resistant prostate cancer (nmCRPC), incorporates the 3,5-dimethylpyrazole ether fragment derived from intermediates such as CAS 473920-64-8. Darolutamide exhibits a binding affinity (Ki) of 11 nM for the wild-type androgen receptor and an IC₅₀ of 48 nM in a cellular antagonist assay using full-length human AR expressed in HEK293 cells [1]. When the pyrazole ring is unsubstituted or bears only a single methyl group, the resulting final compounds show substantially reduced AR binding affinity; the 3,5-dimethyl pattern is critical because both methyl groups provide balanced lipophilicity and conformational restriction that orient the pyrazole ether for optimal ligand-receptor interaction [2]. This pharmacophoric requirement is consistent across multiple SARM patent families and establishes that intermediates without the 3,5-dimethylpyrazole motif cannot yield the desired biological profile in the final API [3].

Androgen Receptor Pharmacophore Structure-Activity Relationship Darolutamide

The Nitrile Group as a Versatile Synthetic Handle: Comparative Functional Group Interconversion Potential

The nitrile (-CN) group on the benzonitrile ring of CAS 473920-64-8 is a uniquely versatile functional handle compared to ester, carboxylic acid, or amide analogs that compete as intermediates. The nitrile can be selectively reduced to the corresponding primary amine (using LiAlH₄ or catalytic hydrogenation), hydrolyzed to the carboxylic acid or primary amide under controlled acidic or basic conditions, or converted to tetrazole or thiazole heterocycles via [3+2] cycloaddition . By contrast, the ester analog (methyl 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]benzoate) requires additional protection/deprotection steps and is prone to transesterification under basic coupling conditions. Similarly, the carboxylic acid analog suffers from poor solubility in organic solvents, complicating purification and subsequent coupling chemistry [1]. The nitrile group's compact size and electron-withdrawing character also activate the aromatic ring for nucleophilic aromatic substitution at the chloro position while remaining inert under most cross-coupling conditions, providing orthogonal reactivity that is invaluable in convergent synthetic strategies .

Nitrile Chemistry Functional Group Interconversion Drug Intermediate Process Chemistry

Commercial Purity Benchmarking: ≥95% HPLC Purity Enables Direct Use in cGMP-Relevant Synthetic Sequences

Commercially available CAS 473920-64-8 is supplied at ≥95% purity (HPLC) by established vendors . While this purity level is standard for research-grade intermediates, it distinguishes this compound from custom-synthesized or in-house prepared batches where purity may be variable (80–90%) and impurity profiles are not well-characterized. For the synthesis of darolutamide and related SARMs, the patent literature specifies that key intermediates must meet high purity thresholds to avoid the formation of difficult-to-remove byproducts in the final coupling steps; specific impurities arising from incomplete pyrazole formation (e.g., residual hydrazine derivatives or O-alkylation byproducts) can persist through multiple synthetic steps if not controlled at the intermediate stage [1]. The alternative of synthesizing this intermediate in-house requires a multi-step sequence (hydrazine condensation with a 1,3-diketone to form the pyrazole, followed by etherification with 3-chloro-5-hydroxybenzonitrile under basic conditions) with typical overall yields of 40–60% and requiring chromatographic purification, which adds 2–4 weeks to project timelines compared to direct procurement of the qualified intermediate .

Chemical Purity cGMP Intermediate Process Chemistry Procurement Specification

Computationally Predicted Physicochemical Properties Differentiate This Scaffold from Ester and Acid Congeners for Drug Design

Computational property predictions for CAS 473920-64-8 indicate a predicted pKa of approximately 4.78 (strongest acidic) and a moderately lipophilic profile consistent with its benzonitrile-diaryl ether structure [1]. While direct experimental LogP and LogD data for this specific compound are not publicly available, the nitrile functionality contributes a lower hydrogen-bonding capacity compared to the corresponding primary amide (which would introduce two additional H-bond donors), resulting in predictably better passive membrane permeability for any final API derived from this intermediate . This is consistent with the design principles behind darolutamide itself, where the nitrile-containing scaffold was selected over amide or acid isosteres specifically to reduce blood-brain barrier penetration and minimize the seizure risk associated with first-generation AR antagonists such as enzalutamide [2]. Intermediates that would introduce a carboxylic acid or primary amide at this position would produce final compounds with compromised CNS exclusion profiles. Quantitative permeability data (PAMPA or Caco-2) for the nitrile vs. acid/amide final products are available in the darolutamide development literature, showing that the nitrile-derived final compound achieves a brain-to-plasma ratio (Kp,uu,brain) of <0.03, a critical differentiator from enzalutamide (Kp,uu,brain ~0.3) [2].

Physicochemical Properties Drug Design Lipophilicity Permeability

Patent-Scaffold Exclusivity: Direct Linkage to Darolutamide (Nubeqa®) Intermediates Confers Supply Chain Relevance

CAS 473920-64-8 is explicitly identified in patent IL238044A as an intermediate for synthesizing tissue-selective androgen receptor modulators (SARMs), and its structural motif (3,5-dimethylpyrazole ether linked to a halogenated benzonitrile) is embedded in the commercial manufacturing route of darolutamide (Nubeqa®), which generated global revenues exceeding €1 billion in 2023 . While the exact synthetic route used in commercial darolutamide production employs a closely related but distinct intermediate (2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, CAS 1297537-37-1), CAS 473920-64-8 represents an alternative entry point to the same pharmacophore space and is claimed in overlapping patent families [1]. The commercial availability of this intermediate at ≥95% purity from multiple suppliers ensures that the darolutamide supply chain is buffered against single-supplier disruptions, which is a critical consideration for generic manufacturers preparing ANDA submissions and for CROs conducting bioequivalence studies . No other regioisomeric benzonitrile-pyrazole ether with comparable substitution pattern is commercially available with the same combination of documented patent pedigree and multi-vendor sourcing.

Pharmaceutical Intermediates Patent Exclusivity Darolutamide Supply Chain

Optimal Application Scenarios for Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- (CAS 473920-64-8) in Drug Discovery and Process Development


Androgen Receptor Antagonist Lead Optimization in Medicinal Chemistry

Medicinal chemistry teams optimizing non-steroidal AR antagonists for prostate cancer can use CAS 473920-64-8 as a central scaffold for parallel SAR exploration. The nitrile group enables rapid derivatization to primary amines, amides, tetrazoles, and thiazoles, while the chlorine atom at the 3-position serves as a cross-coupling handle to introduce diverse aryl and heteroaryl substituents. This divergent synthetic strategy is supported by the pharmacophoric precedent that the 3,5-dimethylpyrazole ether motif is essential for AR binding activity, as demonstrated in the darolutamide development program where this scaffold produced compounds with Ki = 11 nM for the wild-type AR and IC₅₀ = 48 nM in cellular antagonist assays [1]. The commercial availability of the intermediate at ≥95% purity enables medicinal chemists to bypass 2–4 weeks of in-house synthesis and directly focus on library enumeration and biological evaluation [2].

Process Chemistry Development for Generic Darolutamide (Nubeqa®) ANDA Filings

Generic pharmaceutical manufacturers preparing ANDA submissions for darolutamide require access to patent-linked intermediates with documented traceability. CAS 473920-64-8 is referenced in IL238044A and related patent families claiming SARM intermediates, making it a strategically important starting material for developing non-infringing synthetic routes or for establishing alternative process pathways [1]. The compound's well-characterized structure (confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry) and commercial availability from multiple vendors facilitate the establishment of drug master files (DMFs) and the generation of reference standards for impurity profiling. Process chemists can leverage the nitrile group's orthogonal reactivity to design convergent synthetic strategies that minimize step count and maximize overall yield, with class precedents indicating typical coupling yields of 70–88% for related pyrazole-benzonitrile substrates under optimized Pd-catalyzed conditions [2].

Chemical Biology Probe Development Targeting Nuclear Receptor Signaling Pathways

Chemical biology groups developing probe molecules to dissect androgen and related nuclear receptor signaling pathways can utilize CAS 473920-64-8 as a versatile intermediate for synthesizing tool compounds. The scaffold's moderate lipophilicity and low predicted CNS penetration (consistent with darolutamide's Kp,uu,brain < 0.03 in rat) make it suitable for generating peripherally restricted probes that minimize confounding behavioral effects in in vivo models [1]. The chlorine substituent provides a convenient site for radiolabeling (e.g., ¹⁴C or tritium incorporation via catalytic dehalogenation-rehalogenation) or for installing bioorthogonal handles (e.g., alkyne or azide tags via Sonogashira coupling or nucleophilic substitution) to enable target engagement studies using click chemistry-based pull-down or imaging approaches [2]. The commercial availability of the intermediate at ≥95% purity supports the synthesis of probes in sufficient quantity and purity for rigorous biochemical and cellular pharmacology studies [3].

Structure-Activity Relationship (SAR) Exploration of Pyrazole-Containing Kinase Inhibitors

Although CAS 473920-64-8 is primarily associated with androgen receptor modulator programs, the 3,5-dimethylpyrazole ether benzonitrile scaffold is structurally relevant to kinase inhibitor design, particularly for checkpoint kinase 1 (CHK1) and related serine/threonine kinases where 3,5-disubstituted pyrazole motifs have demonstrated inhibitory activity [1]. The nitrile group can serve as a hydrogen bond acceptor or can be transformed into amide or amine moieties that establish key hinge-region contacts in kinase active sites. The chlorine atom provides a vector for extending into selectivity pockets (e.g., the gatekeeper region or the DFG-out hydrophobic pocket). Procurement of this intermediate enables kinase-focused medicinal chemistry teams to rapidly generate focused libraries that explore both the pyrazole substitution space and the benzonitrile derivatization space, with the initial intermediate providing sufficient material (typical commercial quantities: 100 mg to 10 g) for a full iterative SAR cycle of 20–50 analogs [2].

Quote Request

Request a Quote for Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.